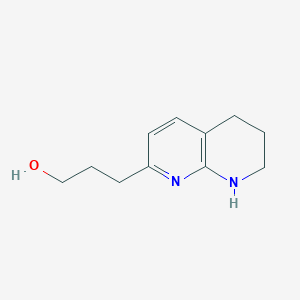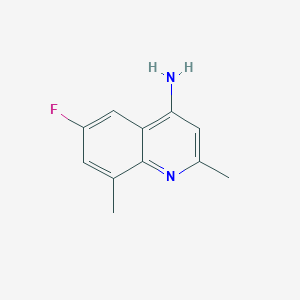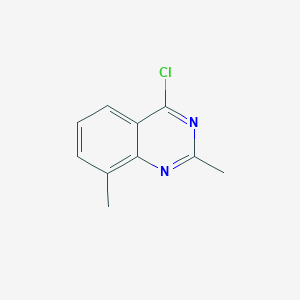
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring This specific compound is characterized by the presence of a tetrahydro-naphthyridine moiety attached to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromopyridine and acetylenic alcohols.
Sonogashira Reactions: The starting materials undergo double Sonogashira reactions to form intermediate compounds.
Chichibabin Cyclization: The intermediates are then subjected to Chichibabin cyclization to form the desired naphthyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine ring .
Aplicaciones Científicas De Investigación
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine: This compound has a similar naphthyridine structure but with an amine group instead of a hydroxyl group.
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine: Another similar compound with a methanamine group.
Uniqueness
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL is unique due to its specific combination of a tetrahydro-naphthyridine moiety and a propanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H16N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h5-6,14H,1-4,7-8H2,(H,12,13) |
Clave InChI |
ANVMHCHTFZXENE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(NC1)N=C(C=C2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)


![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)









![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
